molecular formula C8H9ClS B1594841 4-CHLOROBENZYL METHYL SULFIDE CAS No. 5925-82-6

4-CHLOROBENZYL METHYL SULFIDE

Cat. No.: B1594841
CAS No.: 5925-82-6
M. Wt: 172.68 g/mol
InChI Key: IXJYIAHRRUZCOB-UHFFFAOYSA-N
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Description

4-CHLOROBENZYL METHYL SULFIDE is an organic compound with the molecular formula C8H9ClS It is a derivative of benzene, where a chlorine atom and a methylthio group are substituted at the para positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4-CHLOROBENZYL METHYL SULFIDE can be synthesized through several methods. One common approach involves the chlorination of 4-((methylthio)methyl)benzene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-CHLOROBENZYL METHYL SULFIDE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the methylthio group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: 4-((Methylthio)methyl)phenol or 4-((Methylthio)methyl)aniline.

    Oxidation: 1-Chloro-4-((methylsulfinyl)methyl)benzene or 1-Chloro-4-((methylsulfonyl)methyl)benzene.

    Reduction: 4-((Methylthio)methyl)benzene or 4-((methyl)methyl)benzene.

Scientific Research Applications

4-CHLOROBENZYL METHYL SULFIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs that target specific biochemical pathways.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-methylbenzene: Similar structure but lacks the methylthio group.

    4-Chlorotoluene: Another name for 1-Chloro-4-methylbenzene.

    1-Chloro-4-(methylsulfinyl)methylbenzene: An oxidized form of 4-CHLOROBENZYL METHYL SULFIDE.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a methylthio group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.

Properties

IUPAC Name

1-chloro-4-(methylsulfanylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJYIAHRRUZCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207979
Record name 1-Chloro-4-((methylthio)methyl)benzene
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Molecular Weight

172.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5925-82-6
Record name 1-Chloro-4-[(methylthio)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5925-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-((methylthio)methyl)benzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-((methylthio)methyl)benzene
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Record name 1-chloro-4-[(methylthio)methyl]benzene
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Record name 1-Chloro-4-[(methylthio)methyl]benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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